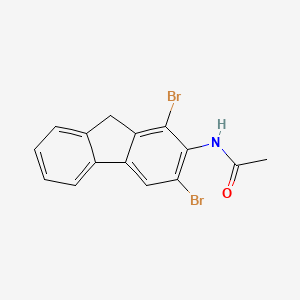
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H9Br2NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dibromo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorene followed by acetamidation. One common method involves the reaction of fluorene with bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 3 positions. The resulting dibromofluorene is then reacted with acetic anhydride and a base, such as pyridine, to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to remove the bromine atoms.
Condensation Reactions: The acetamide group can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Debrominated fluorenes.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(1,3-dibromo-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetamide group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide
- N-(1,3-dibromo-7-nitro-9H-fluoren-2-yl)acetamide
- 2,2-Dichloro-N-(1,3-dibromo-9H-fluoren-2-yl)acetamide
Uniqueness
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
108240-10-4 |
|---|---|
Molekularformel |
C15H11Br2NO |
Molekulargewicht |
381.06 g/mol |
IUPAC-Name |
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11Br2NO/c1-8(19)18-15-13(16)7-11-10-5-3-2-4-9(10)6-12(11)14(15)17/h2-5,7H,6H2,1H3,(H,18,19) |
InChI-Schlüssel |
HLGQEDDEQRAZJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C(=C1Br)CC3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


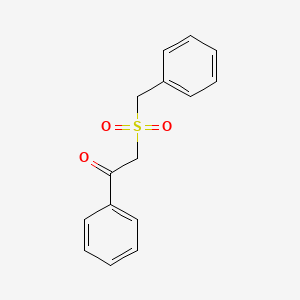
![n,n'-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine](/img/structure/B11953733.png)


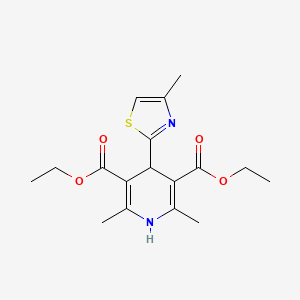



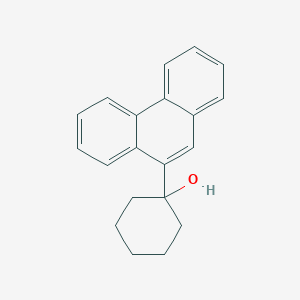
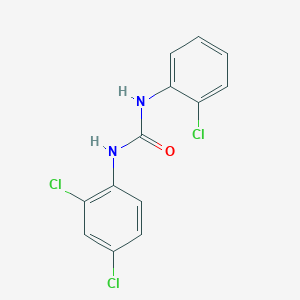
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)

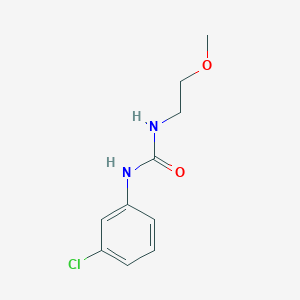
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
